The compound can be synthesized through various methods, including the reaction of appropriate starting materials such as methoxybenzoyl chloride and methylamine. Its significance in research is underscored by its applications in drug development and as an intermediate in organic synthesis.
2-Methoxy-N-methylbenzamide belongs to the class of amides, specifically N-methoxybenzamides. It is characterized by its unique structural features, which include a methoxy group at the ortho position relative to the amide functional group.
The synthesis of 2-methoxy-N-methylbenzamide can be achieved through several established methods:
The synthesis often requires careful control of temperature and pH to optimize yield and minimize side reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.
The molecular structure of 2-methoxy-N-methylbenzamide can be represented as follows:
2-Methoxy-N-methylbenzamide can participate in various chemical reactions:
Reactions involving this compound typically require specific conditions (e.g., temperature, solvent) to achieve desired outcomes while minimizing by-products. Analytical techniques such as Thin Layer Chromatography (TLC) are often used to monitor reaction progress.
The mechanism of action for compounds like 2-methoxy-N-methylbenzamide often involves interaction with biological targets such as enzymes or receptors.
Studies have shown that modifications in the methoxy or methyl groups can significantly alter the binding affinity and selectivity towards biological targets, making structure-activity relationship studies crucial for optimizing therapeutic efficacy.
Characterization through spectroscopic methods confirms purity and structural integrity, while thermal analysis (e.g., Differential Scanning Calorimetry) provides insights into stability under varying temperatures.
2-Methoxy-N-methylbenzamide has several applications:
2-Methoxy-N-methylbenzamide (CAS 3400-35-9), a small organic molecule with the molecular formula C₉H₁₁NO₂ (molecular weight: 165.19 g/mol), features a benzamide core substituted by a methoxy group at the ortho position and a methylamide functionality. Its physicochemical properties—including a calculated partition coefficient (cLogP) of 1.63, polar surface area (PSA) of 41.82 Ų, and boiling point of 311.3°C—contribute to favorable drug-like characteristics such as membrane permeability and metabolic stability [5]. These attributes, combined with its synthetic accessibility, have positioned it as a versatile scaffold in targeted cancer drug discovery.
The Hedgehog (Hh) signaling pathway is critically implicated in embryonic development and carcinogenesis. Aberrant activation of this pathway—through mutations in Smoothened (Smo) or Patched (Ptch) receptors—drives malignancies like basal cell carcinoma and medulloblastoma [9]. 2-Methoxy-N-methylbenzamide derivatives function as potent Smo antagonists, disrupting Hh signal transduction. Structural optimization of this scaffold yielded compound 21 (Table 1), which exhibits a nanomolar IC₅₀ (0.03 μM) in Gli-luciferase reporter assays. This potency surpasses early-generation inhibitors (e.g., SANT-2, IC₅₀ = 0.18 μM) and rivals clinical benchmarks like vismodegib (IC₅₀ = 0.02 μM) [3].
Key mechanistic insights:
Table 1: Hh Pathway Inhibition by Select 2-Methoxy-N-Methylbenzamide Derivatives
Compound | R-group | Core Structure | Gli-luc IC₅₀ (μM) |
---|---|---|---|
21 | 2-Cl-pyridyl | Imidazole | 0.03 ± 0.01 |
17 | 2-Cl-phenyl | Imidazole | 0.12 ± 0.06 |
10 | 2-Cl-phenyl | Benzimidazole | 0.17 ± 0.06 |
Vismodegib | — | — | 0.02 ± 0.01 |
Data derived from RSC Advances (2021) [3]
Beyond Hh inhibition, the 2-methoxy-N-methylbenzamide scaffold demonstrates remarkable synthetic versatility, enabling diversification for multiple oncology targets:
High metabolic stability (human hepatic clearance: 1.1 L/min) and blood-brain barrier penetration (B/P ratio: 0.6) [8]
Cytotoxic conjugates: The scaffold’s amide bond facilitates linkage to cytotoxic warheads. Example: SW IV-134 pairs a sigma-2 receptor-targeting benzamide with a SMAC mimetic, enhancing tumor-selective apoptosis in triple-negative breast cancer models [2].
Radiosensitizers: Pyrimidine-coupled derivatives (e.g., PPA13) arrest cancer cells in G2/M phase and inhibit cyclin-dependent kinases (CDKs), amplifying radiation-induced DNA damage [7].
Table 2: Synthetic Yields and Applications of Modified 2-Methoxy-N-Methylbenzamide Derivatives
Derivative | Target | Synthetic Yield (%) | Key Application |
---|---|---|---|
Compound 21 | Smo (Hh pathway) | 81% | Medulloblastoma growth inhibition |
Compound 8 | PDE10A | 75% | CNS-penetrant antitumor agents |
PPA13 | CDKs | 82% | Radiosensitization |
SW IV-134 | Sigma-2 receptor | ~70%* | TNBC-targeted cytotoxics |
**Estimated from analogous syntheses [2] [8]
Synthetic accessibility enhances this scaffold’s utility. 2-Methoxy-N-methylbenzamide is prepared via 54% yielding acylation of 2-methoxybenzoic acid with methylamine, or through Pd-catalyzed aminocarbonylation (Scheme 1) [5]:
Route A: 2-Methoxybenzoic acid + SOCl₂ → Acyl chloride ↓ + CH₃NH₂ (triethylamine) 2-Methoxy-N-methylbenzamide (54% yield) Route B: 2-Iodoanisole + CO + CH₃NH₂ → [Pd] → 2-Methoxy-N-methylbenzamide
Fig. 1: Binding pose of compound 21 (green) in Smo protein (PDB ID: 5L7I). Hydrogen bonds with Tyr394/Arg400 shown as yellow dashes.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: